molecular formula C8H14O B1314051 3-Methylhept-4-yn-3-ol CAS No. 71065-39-9

3-Methylhept-4-yn-3-ol

Cat. No. B1314051
CAS RN: 71065-39-9
M. Wt: 126.2 g/mol
InChI Key: RPXNDOUSGSHEJE-UHFFFAOYSA-N
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Description

“3-Methylhept-4-yn-3-ol” is an organic compound that belongs to the category of alcohol molecules . It has a molecular formula of C8H14O and a molecular weight of 126.2 g/mol .


Synthesis Analysis

A synthesis of 3-methylhept-4-yn-3-ol from but-1-yne can be proposed as follows: 1. NaNH2 2. CH3COCH2CH3 3. H3O+ .


Molecular Structure Analysis

The molecular structure of 3-Methylhept-4-yn-3-ol can be represented by the SMILES string: CCC#CC©(O)CC .


Chemical Reactions Analysis

3-Methylhept-4-yn-3-ol is an acetylenic alcohol. It reacts with ruthenium vinyl carbene to form a ten-membered η 2 -olefin coordinated ruthenacycle . The efficiency of different palladium catalysts for the hydrogenation of 3-methyl-1-penten-4-yn-3-ol under continuous-flow liquid-phase conditions has been evaluated .


Physical And Chemical Properties Analysis

3-Methylhept-4-yn-3-ol has a density of 0.9±0.1 g/cm3, a boiling point of 153.1±8.0 °C at 760 mmHg, and a vapour pressure of 1.3±0.6 mmHg at 25°C . Its enthalpy of vaporization is 45.4±6.0 kJ/mol, and it has a flash point of 52.1±11.4 °C .

Scientific Research Applications

1. Pheromone Research and Pest Management

3-Methylhept-4-yn-3-ol, as a close analogue to 4-Methylheptan-3-ol, plays a significant role in the field of integrated pest management. 4-Methylheptan-3-ol, an insect pheromone, is known for its effectiveness against various insect species. The synthesis of its stereoisomers from 4-methylhept-4-en-3-one involves a one-pot procedure utilizing ene-reductase and alcohol dehydrogenase, demonstrating its potential in sustainable and environmentally friendly pest control strategies (Brenna et al., 2017).

2. Synthesis and Chemical Transformations

In the field of organic synthesis, compounds like 3-Methylhept-4-yn-3-ol are involved in various chemical transformations. For instance, the hypohalogenation of similar allylacetylenes and their methyl ethers has been studied, showing the potential of these compounds as precursors in the synthesis of halohydrins and other reactive compounds useful in organic chemistry (Veliev et al., 2007).

3. Catalytic Systems in Organic Reactions

The use of 3-Methylhept-4-yn-3-ol and its derivatives in catalytic systems is another area of interest. Studies have shown the utility of these compounds in oxidative cyclization and alkoxycarbonylation reactions. These processes are important for the synthesis of various organic compounds, highlighting the versatility of 3-Methylhept-4-yn-3-ol in catalysis (Gabriele et al., 2000).

4. Applications in Stereochemistry

The compound's role in stereochemistry is notable, particularly in the synthesis of chiral compounds. For example, the preparation of optically active quinuclidin-3-ols using biocatalysts demonstrates the significance of 3-Methylhept-4-yn-3-ol analogues in enantioselective syntheses, contributing to the development of physiologically active compounds (Primožič et al., 2012).

5. Material Science and Engineering

In the realm of material science, derivatives of 3-Methylhept-4-yn-3-ol have been utilized in the synthesis and spectroscopic analysis of compounds like 4-(4-N-Hexyloxyphenyl)-2-Methyl-3-Butyn-2-Ol. Such studies contribute to the understanding of the optical properties and potential applications of these compounds in various fields, including electronics and photonics (Praveenkumar et al., 2021).

Safety And Hazards

3-Methylhept-4-yn-3-ol may cause skin irritation, serious eye irritation, and respiratory irritation . It is recommended to avoid breathing dust/fume/gas/mist/vapours/spray .

properties

IUPAC Name

3-methylhept-4-yn-3-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H14O/c1-4-6-7-8(3,9)5-2/h9H,4-5H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RPXNDOUSGSHEJE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC#CC(C)(CC)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H14O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40499217
Record name 3-Methylhept-4-yn-3-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40499217
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

126.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Methylhept-4-yn-3-ol

CAS RN

71065-39-9
Record name 3-Methylhept-4-yn-3-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40499217
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
AB Cowell - 1979 - search.proquest.com
… The reaction was carried out as described in the general method with 5*05 g (40.0 mmole) of 3-methylhept-4-yn-3-ol. Treatment with LAH was performed at 0 and the mixture was stirred …
Number of citations: 2 search.proquest.com

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